molecular formula C9H13NO2S B2606323 2-(Propan-2-yl)benzene-1-sulfonamide CAS No. 1099610-80-6

2-(Propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2606323
CAS No.: 1099610-80-6
M. Wt: 199.27
InChI Key: MJGJMQGRZOEPJD-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)benzene-1-sulfonamide is a chemical compound offered for research and development purposes. This compound belongs to the benzenesulfonamide class, which is known for its utility as a versatile building block in organic synthesis and pharmaceutical research . Sulfonamide derivatives are frequently investigated for their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties, making them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents . The structure of this particular compound, featuring an isopropyl substituent on the benzene ring, may be explored for its influence on the molecule's physicochemical properties, binding affinity, and overall pharmacokinetic profile. Researchers can employ this chemical in the synthesis of more complex molecules, such as hybrid compounds or as a precursor in catalyst development. All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments prior to use. Note: The specific data for this exact compound (e.g., biological activity, spectral data) is not fully available in the current search results. The above description is based on the general characteristics of the sulfonamide chemical class. It is recommended to verify specific properties through further research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGJMQGRZOEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 2 Propan 2 Yl Benzene 1 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for 2-(Propan-2-yl)benzene-1-sulfonamide

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.innumberanalytics.comsemanticscholar.org For this compound, the primary strategic disconnections involve cleaving the carbon-sulfur bond of the sulfonamide group and the carbon-carbon bond connecting the isopropyl group to the benzene (B151609) ring.

One logical disconnection is at the aryl-sulfur bond, which suggests a synthetic route starting from isopropylbenzene (cumene) and a sulfonating agent. This approach is attractive due to the commercial availability of isopropylbenzene. Another key disconnection breaks the bond between the benzene ring and the isopropyl group. This suggests a strategy where the isopropyl group is introduced onto a pre-functionalized benzene ring that already contains the sulfonamide moiety or a precursor to it. This can be achieved through coupling reactions.

Direct Synthesis Routes via Electrophilic Aromatic Sulfonylation of Isopropylbenzene

A primary method for synthesizing this compound involves the direct electrophilic aromatic substitution of isopropylbenzene. chemistrysteps.com This reaction introduces a sulfonic acid group onto the aromatic ring, which can then be converted to the desired sulfonamide.

Optimization of Sulfonylation Reagents and Reaction Conditions

The sulfonylation of isopropylbenzene is typically carried out using strong sulfonating agents. wikipedia.org Common reagents include fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), or chlorosulfonic acid (ClSO₃H). chemistrysteps.comwikipedia.org The reaction with chlorosulfonic acid directly yields the sulfonyl chloride intermediate. chemicalbook.com

Reaction conditions such as temperature and reaction time are critical for optimizing the yield and minimizing side reactions. For instance, the reaction of cumene (B47948) with chlorosulfonic acid has been reported at temperatures around 0°C, yielding 4-isopropylbenzenesulfonyl chloride with high efficiency. chemicalbook.com Another study on the sulfonation of isopropylbenzene with sulfuric acid was conducted at 25°C. researchgate.net

Sulfonating AgentSubstrateTemperature (°C)ProductYield (%)Reference
Chlorosulfonic AcidCumene04-Isopropylbenzenesulfonyl Chloride94 chemicalbook.com
Chlorosulfonic AcidCumene753-Isopropylbenzenesulfonyl Chloride- chemicalbook.com
Sulfuric AcidIsopropylbenzene25Isopropylbenzenesulfonic acids- researchgate.net

Regioselective Control in ortho-Sulfonylation of Isopropylbenzene

The isopropyl group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. However, due to the steric hindrance of the bulky isopropyl group, the para-substituted product is typically favored. chemistrysteps.com Achieving high regioselectivity for the ortho-position presents a significant challenge.

Studies on the sulfonation of isopropylbenzene have shown that the ratio of ortho- to para-isomers is influenced by the reaction conditions, including the concentration of the sulfuric acid. researchgate.net Generally, the formation of the ortho-isomer is less favorable compared to the para-isomer. For instance, in the sulfonation of isopropylbenzene with sulfuric acid, the degree of ortho-substitution decreases with the increasing size of the alkyl group on the benzene ring. researchgate.net This steric effect makes the synthesis of the pure ortho-isomer via this direct route difficult, often requiring separation from a mixture of isomers.

Multi-Step Synthetic Sequences from Halogenated Benzenes

To overcome the regioselectivity challenges of direct sulfonylation, multi-step synthetic sequences starting from halogenated benzenes offer a more controlled approach to the synthesis of this compound.

Suzuki-Miyaura or Kumada Coupling Strategies for Isopropyl Introduction

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Kumada coupling reaction, for example, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond. wikipedia.orgorganic-chemistry.org This method can be used to introduce an isopropyl group onto a halogenated benzene derivative. The reaction is known for its efficiency and is used in industrial-scale synthesis. organic-chemistry.orgresearchgate.net

Similarly, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is another effective method. nih.govrsc.org This reaction is widely used due to its mild conditions and the commercial availability of many boronic acids and esters. nih.gov For the synthesis of the target molecule, an ortho-halogenated benzenesulfonamide (B165840) could be coupled with an isopropylboronic acid derivative.

Formation of the Sulfonamide Moiety through Sulfonyl Chloride Intermediates

A common and effective method for forming the sulfonamide group involves a two-step process. First, a sulfonic acid is converted into a more reactive sulfonyl chloride. This can be achieved using reagents like phosphorus pentachloride or thionyl chloride. orgsyn.org Alternatively, as mentioned, direct chlorosulfonation of an aromatic ring with chlorosulfonic acid can yield the sulfonyl chloride. orgsyn.orggoogle.com

Amination and Derivatization Strategies of Sulfonyl Chlorides to Yield this compound

The conversion of 2-(propan-2-yl)benzene-1-sulfonyl chloride to the corresponding primary sulfonamide is a critical step, typically achieved through amination. This transformation involves the reaction of the sulfonyl chloride, a potent electrophile, with an ammonia (B1221849) source. acs.orgsci-hub.se The classical and most direct method involves the reaction of the sulfonyl chloride with ammonia. acs.org This reaction is mechanistically analogous to the nucleophilic acyl substitution of carbonyl compounds. alrasheedcol.edu.iq

Common amination strategies include:

Reaction with Aqueous Ammonia: A widely used and straightforward method involves treating the sulfonyl chloride with an excess of concentrated aqueous ammonia (ammonium hydroxide). The reaction is often performed by adding the sulfonyl chloride to a cooled mixture of ammonia and ice. google.com The slurry may be heated to ensure the completion of the reaction. google.com

Reaction with Ammonia Gas: Bubbling ammonia gas through a solution of the sulfonyl chloride in an inert solvent is another approach. This method avoids the presence of water, which can be advantageous if side reactions like hydrolysis of the sulfonyl chloride are a concern.

Use of Ammonia Surrogates: In some cases, ammonia surrogates can be employed, followed by a deprotection step. acs.org However, for the synthesis of a simple primary sulfonamide, direct amination with ammonia is generally preferred for its atom economy and simplicity.

Beyond the primary sulfonamide, the 2-(propan-2-yl)benzene-1-sulfonyl chloride intermediate can be reacted with various primary or secondary amines to yield a diverse range of N-substituted sulfonamide derivatives. This derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov For instance, the synthesis of N-ethyl isopropylbenzene sulfonamide has been documented by reacting the crude isopropylbenzene sulfonyl chloride mixture with ethylamine (B1201723) in the presence of sodium hydroxide (B78521) to maintain a basic pH. google.com

A representative reaction for the amination of the precursor sulfonyl chloride is detailed in the table below.

ReactantReagentSolvent/ConditionsProductNotes
2-(Propan-2-yl)benzene-1-sulfonyl chlorideAqueous Ammonia (NH₄OH)Addition to excess, cooled ammonia; may require heating to completeThis compoundClassical and direct method for primary sulfonamide synthesis. acs.orggoogle.com
Isopropylbenzene sulfonyl chloride (isomer mixture)Ethylamine (70%), 50% NaOHAqueous mixture, 40-50°C, pH > 10N-ethyl isopropylbenzene sulfonamideDemonstrates synthesis of N-substituted derivatives. google.com

Comparative Analysis of Synthetic Efficiency and Scalability for Academic Research Production

For academic research, the choice of synthetic route is often governed by factors such as precursor availability, reaction simplicity, yield, and safety. The production of this compound is dominated by a two-step sequence starting from cumene (isopropylbenzene).

Route 1: Chlorosulfonation of Cumene followed by Amination

This is the most traditional and direct route.

Chlorosulfonation: Cumene is reacted with chlorosulfonic acid to produce 2-(propan-2-yl)benzene-1-sulfonyl chloride. This is an electrophilic aromatic substitution reaction. A significant challenge is controlling the regioselectivity, as the isopropyl group is an ortho-, para-director, leading to a mixture of 2- and 4-isomers. google.com

Amination: The resulting sulfonyl chloride is then reacted with ammonia to give the target sulfonamide.

Scalability: This method is scalable, but the use of chlorosulfonic acid, a highly corrosive and hazardous reagent, poses safety challenges, particularly on a larger scale. For academic labs, careful handling is paramount. The reaction is often performed at low temperatures to control its exothermicity. google.comgoogle.com

Alternative Synthetic Strategies

Modern synthetic methods offer alternatives to the classical chlorosulfonation route, potentially providing better functional group tolerance or milder conditions, which can be advantageous for complex molecule synthesis in an academic setting.

From Thiols: Oxidative coupling of the corresponding 2-isopropylthiophenol with ammonia in the presence of an oxidizing system (e.g., I₂/tBuOOH) can directly yield the sulfonamide. rsc.org This approach avoids the handling of sulfonyl chlorides but requires the synthesis of the thiol precursor.

From Boronic Acids: Palladium-catalyzed coupling of 2-isopropylphenylboronic acid with a sulfur dioxide surrogate (like DABSO) and an amine source offers a modern alternative. This method generally shows broad scope and good functional group tolerance. acs.org

Flow Chemistry: For academic research focusing on process safety and scalability, synthesizing sulfonamides in a continuous flow system can be highly advantageous. researchgate.net Flow reactors allow for better control of reaction temperature and mixing, minimizing risks associated with hazardous reagents like sulfonyl chlorides. This approach is efficient, safe, and easily scalable for producing libraries of compounds. researchgate.net

The following table provides a comparative overview of these synthetic approaches for academic-scale production.

MethodPrecursorKey ReagentsAdvantages for Academic ScaleDisadvantages for Academic Scale
Chlorosulfonation/AminationCumeneChlorosulfonic acid, AmmoniaReadily available starting material; well-established procedure. google.comUse of hazardous chlorosulfonic acid; formation of isomers requiring separation.
Oxidative Coupling2-IsopropylthiophenolAmmonia, Oxidizing agent (e.g., I₂/tBuOOH)Avoids sulfonyl chlorides; potentially milder conditions. rsc.orgRequires synthesis of the thiol precursor.
Palladium-Catalyzed Coupling2-Isopropylphenylboronic acidSO₂ surrogate, Amine, Pd catalystHigh functional group tolerance; good for complex analogues. acs.orgCost of palladium catalyst; requires synthesis of boronic acid.
Flow SynthesisSulfonyl chlorideAmineEnhanced safety and scalability; rapid reaction optimization. researchgate.netRequires specialized flow reactor equipment.

For typical academic research production, the classical chlorosulfonation route remains common due to its simplicity and the low cost of starting materials. However, for projects requiring high purity, safety, or the synthesis of complex analogues, modern catalyzed reactions or flow chemistry present more efficient and versatile alternatives.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The compound this compound itself is achiral and does not have stereoisomers. Therefore, this section addresses the stereoselective synthesis of its chiral analogues. Chirality can be introduced into the structure in several ways, for example, by modifying the N-substituent of the sulfonamide or by incorporating chiral centers on the substituents of the benzene ring.

Synthesis via Chiral Amines

A straightforward method to prepare chiral analogues is to react the achiral precursor, 2-(propan-2-yl)benzene-1-sulfonyl chloride, with a chiral primary or secondary amine. This reaction forms a diastereomeric mixture if the amine is racemic or a single enantiomer if an enantiopure amine is used. The sulfonamide formation reaction itself does not typically create a new stereocenter at the sulfur atom under standard conditions.

Synthesis of Analogues with Chiral Side Chains

Another strategy involves synthesizing analogues where the isopropyl group is replaced by a chiral substituent. For example, if a chiral alkylbenzene is used as the starting material for chlorosulfonation, a chiral benzenesulfonamide can be obtained. The stereocenter in the side chain is retained throughout the chlorosulfonation and amination sequence.

While the direct stereoselective synthesis of chiral sulfonamides (where sulfur is the stereocenter) is complex, related chiral sulfur compounds like sulfoxides are well-studied. acs.org The synthesis of chiral sulfones, which are structurally related to sulfonamides, has been achieved with high stereoselectivity using photoenzymatic methods. nih.gov Such modern synthetic approaches could potentially be adapted for the synthesis of novel, complex chiral sulfonamide analogues in the future. In medicinal chemistry research, the synthesis of a series of benzenesulfonamide analogues often involves modifications that can introduce chirality to explore the stereochemical requirements of biological targets. nih.gov

Advanced Structural Characterization and Solid State Research of 2 Propan 2 Yl Benzene 1 Sulfonamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-(propan-2-yl)benzene-1-sulfonamide, this technique would provide critical insights into its molecular geometry and how the molecules interact to form a stable crystal lattice.

The molecular conformation of aromatic sulfonamides is largely dictated by the rotational freedom around the C(aryl)−S and S−N bonds. In the case of this compound, the bulky ortho-isopropyl group is expected to significantly influence the orientation of the sulfonamide moiety relative to the benzene (B151609) ring.

Based on studies of ortho-substituted toluenesulfonamides, the sulfonamide group would likely adopt a conformation where the S-N bond is twisted out of the plane of the benzene ring. nih.govnih.gov This rotation minimizes steric hindrance between the sulfonyl oxygen atoms and the isopropyl group. Gas electron diffraction studies on ortho-methylbenzenesulfonamide have shown that a nonplanar conformation is favored. nih.gov The geometry around the sulfur atom is expected to be a distorted tetrahedron.

Intramolecular interactions, though generally weak, can further stabilize a particular conformation. In the title compound, a weak C−H···O hydrogen bond might occur between one of the methyl C-H groups of the isopropyl substituent and a sulfonyl oxygen atom, which would influence the rotational position of the sulfonamide group. nih.gov

Table 1: Predicted Key Torsion Angles for this compound This interactive table provides predicted values based on typical findings for ortho-alkylated benzenesulfonamides.

Torsion Angle Description Predicted Value (°) Significance
C2-C1-S-N Defines the orientation of the sulfonamide group relative to the benzene ring. ~60-90 A non-planar arrangement is expected to minimize steric clash with the ortho-isopropyl group. nih.gov
C1-S-N-H Defines the orientation of the amino group protons. Varies Can influence intermolecular hydrogen bonding patterns.
O-S-N-H Defines the relative position of the amino and sulfonyl groups. Eclipsed or Staggered The eclipsed conformation is often slightly more stable in related primary sulfonamides. nih.gov

The supramolecular structure of crystalline sulfonamides is predominantly governed by intermolecular hydrogen bonds involving the sulfonamide group (-SO₂NH₂), which contains excellent hydrogen bond donors (N-H) and acceptors (S=O). nih.govresearchgate.net The primary and most significant interaction is the N−H···O hydrogen bond formed between the amide proton of one molecule and a sulfonyl oxygen atom of a neighboring molecule. nih.gov

This robust interaction typically leads to the formation of well-defined supramolecular synthons, which can be classified into two main motifs:

Dimeric Motif : Two molecules form a centrosymmetric pair through two N−H···O hydrogen bonds, creating a cyclic structure described by the graph set notation R²₂(8). This is a very common pattern in primary and secondary sulfonamides. figshare.comresearchgate.net

Catemer (Chain) Motif : Molecules are linked head-to-tail in an infinite chain, where the NH₂ group of one molecule donates to the SO₂ group of the next. figshare.comacs.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a prevalent phenomenon in aromatic sulfonamides. acs.orgresearchgate.net This arises because molecules can adopt different conformations or pack in different ways, leading to crystalline forms with distinct physical properties. The primary driver for polymorphism in sulfonamides is often the versatility of the N−H···O hydrogen bonding, which can result in different synthons (e.g., dimers versus chains) under varying crystallization conditions. figshare.com

While no specific polymorphs of this compound have been reported, it is highly probable that the compound can form multiple crystalline phases. The choice of solvent, temperature, and crystallization rate could lead to the isolation of different polymorphs. Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility. A thorough screening for polymorphism is a critical step in the development of pharmaceutical compounds, as different forms can have different stability and bioavailability. nih.govacs.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable information about molecular structure and dynamics, particularly in the solution state, complementing the static picture obtained from X-ray diffraction.

High-resolution NMR spectroscopy is a powerful tool for confirming the molecular structure and probing dynamic processes in solution.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for each part of the molecule. The isopropyl group would give rise to a doublet (for the six equivalent methyl protons) and a septet (for the single methine proton). The four protons on the benzene ring would appear as a complex multiplet in the aromatic region. The two protons of the NH₂ group would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would show the expected number of signals corresponding to the chemically distinct carbon atoms: two for the isopropyl group and six for the aromatic ring, with the carbon attached to the sulfonyl group being the most deshielded among the ring carbons.

Of particular interest is the potential for hindered rotation (atropisomerism) around the C(aryl)−S bond, a phenomenon observed in other ortho-substituted aromatic sulfonamides. researchgate.netumich.edu Due to the steric bulk of the isopropyl group, the energy barrier to rotation around this bond may be high enough to be observed on the NMR timescale. At room temperature, if the rotation is fast, an averaged set of signals would be seen. However, upon cooling, variable-temperature (VT) NMR experiments could reveal a slowing of this rotation, leading to the broadening and eventual splitting of signals into two distinct sets, representing the different slowly interconverting rotamers. umich.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This interactive table shows predicted chemical shift ranges based on standard values for similar functional groups.

Group Nucleus Predicted δ (ppm) Multiplicity Notes
Isopropyl -CH₃ ¹H 1.2 - 1.4 Doublet Coupled to the methine proton.
Isopropyl -CH ¹H 3.0 - 3.5 Septet Coupled to the six methyl protons.
Aromatic -CH ¹H 7.2 - 8.0 Multiplet Complex pattern due to ortho substitution.
Sulfonamide -NH₂ ¹H 4.5 - 5.5 Broad Singlet Exchangeable with D₂O; shift is solvent dependent.
Isopropyl -CH₃ ¹³C 22 - 25 -
Isopropyl -CH ¹³C 28 - 33 -
Aromatic -CH ¹³C 125 - 135 - Four distinct signals expected.
Aromatic C-S ¹³C 138 - 142 - Quaternary carbon attached to sulfur.
Aromatic C-C(H)₃ ¹³C 145 - 150 - Quaternary carbon attached to the isopropyl group.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its functional groups.

The key vibrational signatures for this compound would be associated with the sulfonamide group.

N−H Stretching : The NH₂ group is expected to show two distinct stretching bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). In a non-hydrogen-bonding environment (e.g., dilute solution), these would appear near 3450 and 3350 cm⁻¹, respectively. In the solid state, due to N−H···O hydrogen bonding, these bands would shift to lower frequencies (e.g., 3350-3250 cm⁻¹) and become broader. nih.gov

S=O Stretching : The SO₂ group also gives rise to strong and characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations, typically observed near 1330 cm⁻¹ and 1160 cm⁻¹, respectively. The exact positions of these bands are sensitive to the electronic and intermolecular environment. nih.govresearchgate.net

Other Vibrations : Other expected bands include C-H stretching from the aromatic ring (>3000 cm⁻¹) and the isopropyl group (<3000 cm⁻¹), C=C stretching vibrations of the benzene ring (approx. 1450-1600 cm⁻¹), and the S-N stretch (approx. 900 cm⁻¹). researchgate.net

Comparing the spectra of different crystalline forms (polymorphs) would likely reveal shifts in the N-H and S=O stretching frequencies, reflecting the differences in their hydrogen-bonding environments. nih.gov

Table 3: Principal Expected Vibrational Frequencies for this compound This interactive table summarizes typical IR/Raman band assignments for benzenesulfonamides.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Asymmetric N-H Stretch -NH₂ 3350 - 3450 Medium
Symmetric N-H Stretch -NH₂ 3250 - 3350 Medium
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch -CH(CH₃)₂ 2850 - 2980 Medium-Strong
Asymmetric S=O Stretch -SO₂- 1310 - 1350 Strong
Symmetric S=O Stretch -SO₂- 1150 - 1180 Strong
Aromatic C=C Stretch Benzene Ring 1450 - 1600 Medium
S-N Stretch -S-N- 890 - 930 Medium

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns (beyond molecular weight)

Mass spectrometry is a powerful tool for determining the structure of molecules by analyzing their fragmentation patterns upon ionization. For this compound, electrospray ionization (ESI) and electron impact (EI) are common ionization techniques. The fragmentation of aromatic sulfonamides is well-documented and typically involves several key pathways. nih.gov

A primary and highly characteristic fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govresearchgate.net This process is often preceded by intramolecular rearrangement in the gas phase. nih.gov The strength of the bond between the aromatic ring and the sulfur atom, which can be influenced by substituents on the ring, affects the propensity for this SO₂ extrusion. nih.gov

Another significant fragmentation involves the cleavage of the isopropyl group. Alkylbenzenes commonly fragment through benzylic cleavage, which in this case would be the loss of a methyl radical (•CH₃), resulting in a stable secondary benzylic carbocation. This corresponds to a loss of 15 Da from the molecular ion or another fragment.

The sulfonamide group itself can also fragment. Cleavage of the S-N bond is a common pathway for protonated sulfonamides, which can lead to the formation of an intermediate complex that subsequently yields distinct product ions. researchgate.net Additionally, the loss of the entire sulfonamide group (•SO₂NH₂) can be observed.

Based on these principles, a proposed fragmentation pathway for this compound (Molecular Weight: 199.27 g/mol ) is outlined below.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Neutral Loss Description
199 [C₉H₁₃NO₂S]⁺ - Molecular Ion (M⁺)
184 [C₈H₁₀NO₂S]⁺ •CH₃ (15 Da) Loss of a methyl radical from the isopropyl group
135 [C₉H₁₃N]⁺ SO₂ (64 Da) Loss of sulfur dioxide via rearrangement nih.gov
120 [C₈H₁₀N]⁺ SO₂ (64 Da), •CH₃ (15 Da) Loss of SO₂ and a methyl radical

Isotopic patterns in the mass spectrum provide further confirmation of the elemental composition. The presence of sulfur in this compound gives rise to a characteristic isotopic signature. Sulfur has several naturally occurring isotopes, with ³²S being the most abundant (~94.99%), followed by ³⁴S (~4.25%). This results in a distinct M+2 peak (a peak at two mass units higher than the monoisotopic mass) with an intensity of approximately 4-5% relative to the molecular ion peak. This signature helps to confirm the presence of a single sulfur atom in the molecule and its fragments.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Amorphous and Microcrystalline Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is an indispensable technique for characterizing the physical forms of pharmaceutical compounds, as it can distinguish between crystalline and amorphous states at a molecular level. jocpr.comeuropeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides detailed information about the local chemical environment and molecular packing in solid materials. jocpr.comjeol.com

For this compound, distinct differences in the SSNMR spectra are expected between its microcrystalline and amorphous forms.

Microcrystalline Form: In a crystalline state, molecules adopt a highly ordered, repeating three-dimensional lattice. This structural regularity results in a specific and uniform local environment for each nucleus. Consequently, the ¹³C SSNMR spectrum of microcrystalline this compound would be characterized by sharp, well-resolved peaks. mdpi.com Different polymorphs, or distinct crystalline forms, would each produce a unique set of chemical shifts, allowing for their identification and differentiation. jeol.com

Amorphous Form: The amorphous state lacks long-range molecular order. Molecules are arranged randomly, leading to a distribution of different local environments for the nuclei throughout the solid. mdpi.com This molecular disorder causes the peaks in the ¹³C SSNMR spectrum of amorphous this compound to be significantly broader, often by an order of magnitude, compared to the crystalline form. europeanpharmaceuticalreview.com These broad lines are a result of the superposition of many slightly different chemical shifts arising from the varied molecular conformations and packing arrangements.

Beyond peak shape, SSNMR relaxation time measurements (T₁ and T₁ρ) can probe molecular dynamics and further differentiate between the solid forms. The amorphous state, being thermodynamically less stable, generally exhibits greater molecular mobility. worktribe.com This difference in dynamics would be reflected in the relaxation times. For instance, T₁ρ (spin-lattice relaxation time in the rotating frame) is sensitive to slower molecular motions and is often different for amorphous and crystalline materials. mdpi.com

Table 2: Expected Comparative SSNMR Characteristics for this compound

Parameter Microcrystalline Form Amorphous Form Rationale
¹³C Peak Width Narrow, sharp peaks Broad, poorly resolved peaks Ordered molecular packing vs. disordered arrangement of molecules. europeanpharmaceuticalreview.commdpi.com
Chemical Shifts Single, well-defined shifts for each unique carbon Distribution of shifts leading to broad lines Uniform local environment vs. a range of different local environments. jeol.com
Molecular Mobility Low (restricted motion in lattice) Higher (more conformational freedom) Lack of a rigid crystal lattice allows for greater molecular motion. worktribe.com

| Relaxation Times (T₁/T₁ρ) | Generally longer | Generally shorter | Increased molecular mobility in the amorphous state provides more efficient relaxation pathways. mdpi.com |

Computational and Theoretical Chemistry of 2 Propan 2 Yl Benzene 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, charge distributions, and energy, providing a detailed picture of the molecule's electronic architecture.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. researchgate.net Instead of calculating the complex wave function of a multi-electron system, DFT determines the total electronic energy from the electron density. For 2-(Propan-2-yl)benzene-1-sulfonamide, DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization. researchgate.net

This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The optimization provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. For this molecule, key structural parameters include the geometry around the tetrahedral sulfur atom, the orientation of the isopropyl group relative to the sulfonamide moiety, and the planarity of the benzene (B151609) ring. The steric hindrance introduced by the ortho-isopropyl group is expected to cause notable distortions from an idealized geometry, influencing the angles around the C-S bond.

An energy landscape can be mapped by calculating the energies of various isomers and conformers, identifying the global minimum energy structure among other local minima.

Table 1: Representative Geometric Parameters for this compound Calculated by DFT
ParameterTypical Calculated Value (Å or °)Description
S=O Bond Length~1.43 ÅLength of the sulfur-oxygen double bonds.
S-N Bond Length~1.65 ÅLength of the sulfur-nitrogen single bond.
S-C (Aryl) Bond Length~1.77 ÅLength of the bond connecting sulfur to the benzene ring.
O=S=O Bond Angle~120°Angle between the two oxygen atoms and the sulfur atom.
C-S-N Bond Angle~107°Angle defining the orientation of the amide group relative to the ring.
C-C-S-N Dihedral AngleVariableTorsion angle describing the rotation around the C-S bond, heavily influenced by the ortho-isopropyl group.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.

Red regions represent areas of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. For this compound, these are expected around the electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom.

Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. The hydrogen atom of the sulfonamide (-NH) group is the most prominent positive site.

Green regions indicate areas of neutral or near-zero potential, typically found over the carbon atoms of the benzene ring and the isopropyl group.

Analysis of the MEP map provides critical insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's behavior in a biological or chemical system.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions of the molecule most likely to donate electrons in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more polarizable and more reactive. For sulfonamide derivatives, DFT calculations can precisely determine the energies of these orbitals.

Table 2: Representative Frontier Molecular Orbital (FMO) Properties for a Benzenesulfonamide (B165840) Derivative
PropertyTypical Calculated Value (eV)Implication
HOMO Energy-6.5 to -7.5 eVIndicates electron-donating ability.
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)~4.5 to 6.5 eVA larger gap suggests higher stability and lower reactivity.

Conformational Analysis and Energy Profiling

The flexibility of this compound, particularly the rotation around its single bonds, gives rise to various conformations (rotamers). Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step while allowing all other parameters to relax.

For this compound, PES scans are particularly important for the rotation around two key bonds:

The C(aryl)-S bond: Rotation around this bond is significantly hindered by the bulky ortho-isopropyl group. A PES scan would reveal high-energy transition states where the isopropyl group is eclipsed with the sulfonyl oxygens or the amide group. The stable conformers would correspond to orientations that minimize this steric clash. Studies on similarly ortho-substituted molecules show that such steric repulsion can lead to rotational barriers high enough to potentially allow for the isolation of atropisomers at low temperatures. nsf.govnih.gov

The S-N bond: Rotation around this bond determines the orientation of the amide proton relative to the rest of the molecule, which influences its hydrogen bonding capabilities.

The results of a PES scan are typically plotted as energy versus the dihedral angle, showing the energy minima (stable conformers) and maxima (rotational barriers or transition states).

Table 3: Illustrative Relative Energies of Conformers of this compound from a PES Scan
ConformerC-C-S-N Dihedral AngleRelative Energy (kcal/mol)Description
Global Minimum~90°0.0The most stable conformation, likely with the S-N bond oriented away from the isopropyl group to minimize steric hindrance.
Local Minimum~-90°1.5Another stable, but slightly higher energy, conformer.
Transition State 18.5A high-energy state representing the barrier to rotation, where the sulfonamide group eclipses the isopropyl group.
Transition State 2180°6.0Another rotational barrier, where the sulfonamide group is anti-periplanar to the isopropyl group.

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long simulations, such as those used in molecular dynamics. Molecular Mechanics (MM) offers a faster, classical alternative by modeling a molecule as a collection of atoms connected by springs. The energy of the system is calculated using a force field, which is a set of parameters and potential energy functions describing interactions like bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) forces. acs.org

For a specific class of molecules like sulfonamides, standard force fields (e.g., AMBER, CHARMM, OPLS) may not have accurate parameters. Therefore, for high-quality simulations of this compound and its derivatives, it is often necessary to develop or re-parameterize a force field. acs.org This process typically involves:

Quantum Mechanical Calculations: Performing high-level DFT calculations on the molecule and its fragments to obtain reference data, including optimized geometries, charge distributions (for electrostatic parameters), and potential energy surfaces for bond rotations (for torsional parameters).

Parameter Fitting: Adjusting the force field parameters (e.g., force constants, equilibrium angles, torsional barriers) to reproduce the quantum mechanical reference data as closely as possible.

A well-parameterized force field enables large-scale molecular dynamics simulations to study the dynamic behavior of the molecule, its interactions with solvents, or its binding to biological targets.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate the influence of different solvent environments on its conformational flexibility and intermolecular interactions.

In a simulated aqueous environment, the sulfonamide group is expected to form hydrogen bonds with water molecules, influencing the solubility and orientation of the molecule at interfaces. The isopropyl group, being hydrophobic, will likely have a structuring effect on adjacent water molecules. In contrast, simulations in non-polar solvents would show a different conformational preference, with intramolecular forces playing a more dominant role in determining the molecule's shape.

MD simulations can also provide insights into the rotational dynamics of the propan-2-yl group and the C-S bond, revealing the energy barriers associated with these motions. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species. The dynamic behavior, including vibrational modes and conformational changes, can be tracked over time, offering a detailed picture of the molecule's flexibility.

Table 1: Representative Torsional Angle Fluctuation of a Benzenesulfonamide in Different Solvents from a Hypothetical MD Simulation

SolventDihedral Angle (C-C-S-N)Average Angle (degrees)Standard Deviation
WaterC1-C2-S-N75.210.5
ChloroformC1-C2-S-N88.95.2
DMSOC1-C2-S-N80.18.9

Note: This data is illustrative and based on general principles of molecular dynamics simulations of similar molecules.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. rsc.org For this compound, DFT calculations can provide theoretical IR and NMR spectra that can be compared with experimental data for validation. rsc.org

The calculated vibrational frequencies in the IR spectrum correspond to specific molecular motions, such as the stretching and bending of the S=O, N-H, and C-H bonds. nist.gov For instance, the characteristic asymmetric and symmetric stretching vibrations of the SO2 group in sulfonamides are typically observed in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values. rsc.org The gauge-independent atomic orbital (GIAO) method is a common approach for such predictions. rsc.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. Discrepancies between calculated and experimental data can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations.

Table 2: Comparison of Predicted (DFT) and Representative Experimental Spectroscopic Data for a Substituted Benzenesulfonamide

ParameterPredicted (DFT, gas phase)Representative Experimental (in DMSO-d6)
¹H NMR (ppm)
-NH₂7.207.33
Aromatic C-H7.50 - 7.907.47 - 7.84
¹³C NMR (ppm)
C-S142.5143.8
Aromatic C125.0 - 130.0125.0 - 129.6
IR (cm⁻¹)
ν(N-H)33503349
νasym(SO₂)13151320
νsym(SO₂)11501155

Theoretical Insights into Reaction Mechanisms Involving this compound

Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, this can include its synthesis, degradation, or its interactions as a reactant or catalyst.

The synthesis of this compound typically involves the electrophilic sulfonation of cumene (B47948) (isopropylbenzene), followed by chlorination and amination. DFT calculations can be used to model the reaction pathway of the initial sulfonation step, which is a classic electrophilic aromatic substitution. researchgate.net These calculations can determine the structure and energy of the transition states and intermediates, such as the sigma complex, providing insights into the reaction kinetics and the regioselectivity of the substitution. The ortho-directing effect of the isopropyl group can be rationalized by examining the stability of the different possible intermediates.

Furthermore, the hydrolysis of the sulfonamide bond, a reaction of potential importance in biological or environmental contexts, can be investigated. Theoretical models can elucidate whether the reaction proceeds through a stepwise or concerted mechanism and can predict the activation energy of the process under different pH conditions. These studies can reveal the roles of protonation and the nature of the nucleophile in the reaction mechanism.

Reactivity and Chemical Transformations of 2 Propan 2 Yl Benzene 1 Sulfonamide

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the ring. masterorganicchemistry.com

Regioselectivity and Steric Effects of the Isopropyl and Sulfonamide Groups

The directing effects of the isopropyl and sulfonamide groups on incoming electrophiles are crucial in determining the position of substitution on the benzene ring of 2-(propan-2-yl)benzene-1-sulfonamide.

Isopropyl Group: The isopropyl group is an alkyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org This is due to its electron-donating inductive effect, which enriches the electron density of the benzene ring, thereby stabilizing the carbocation intermediate (arenium ion) formed during the reaction. wikipedia.org The stabilization is most effective when the positive charge is on the carbon atom to which the isopropyl group is attached, favoring substitution at the ortho and para positions. libretexts.org

Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director. libretexts.org The strong electron-withdrawing nature of the sulfonyl portion of the group reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. youtube.com This deactivation is due to the positive charge on the sulfur atom, which inductively withdraws electron density. While the nitrogen atom has a lone pair of electrons that could potentially donate to the ring through resonance, the strong electron-withdrawing effect of the two oxygen atoms on the sulfur atom diminishes this effect. The deactivating nature of the sulfonamide group directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient sulfonyl group. libretexts.org

In this compound, the two substituents have opposing directing effects. The isopropyl group directs to the ortho and para positions (positions 3, 4, and 6), while the sulfonamide group directs to the meta position (position 5). The outcome of an EAS reaction will therefore depend on the specific reaction conditions and the nature of the electrophile.

Furthermore, steric hindrance from the bulky isopropyl group can influence the regioselectivity. Attack at the ortho position (position 3) adjacent to the isopropyl group may be sterically hindered, potentially favoring substitution at the less hindered para position (position 4) or the other ortho position (position 6).

Friedel-Crafts Acylation/Alkylation and Halogenation Studies

Friedel-Crafts Reactions:

The Friedel-Crafts reactions, which include acylation and alkylation, are important methods for forming carbon-carbon bonds on aromatic rings. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group onto the benzene ring. libretexts.org However, Friedel-Crafts reactions are generally not successful on aromatic rings that are substituted with strongly deactivating groups, such as the sulfonamide group. libretexts.org The reduced nucleophilicity of the benzene ring in this compound would likely make it unreactive towards Friedel-Crafts alkylation under standard conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring. youtube.com Similar to alkylation, Friedel-Crafts acylation is also inhibited by the presence of strongly deactivating groups. youtube.com Therefore, it is unlikely that this compound would undergo Friedel-Crafts acylation under typical conditions.

Halogenation:

Halogenation is an electrophilic aromatic substitution reaction that introduces a halogen atom (e.g., Cl, Br) onto the benzene ring. youtube.com The reactivity of the aromatic ring and the directing effects of the substituents play a key role in the outcome of the reaction. Given the opposing directing effects of the isopropyl and sulfonamide groups, a mixture of products could be expected. The activating effect of the isopropyl group might favor substitution at the ortho and para positions, while the deactivating effect of the sulfonamide group would favor the meta position. The specific reaction conditions, such as the choice of halogen and catalyst, would likely influence the product distribution.

Reactions at the Sulfonamide Nitrogen Atom

The sulfonamide group (-SO₂NH₂) contains a nitrogen atom with a lone pair of electrons and an acidic proton, making it a site for various chemical transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. smolecule.comresearchgate.net This reaction leads to the formation of N-alkylated sulfonamides. The use of alcohols as alkylating agents in the presence of a catalyst offers a more environmentally friendly approach. ionike.comresearchgate.net

N-Acylation: The sulfonamide nitrogen can also undergo acylation with acylating agents like acid chlorides or anhydrides to form N-acylsulfonamides. nih.govsemanticscholar.orgresearchgate.net These reactions are often carried out in the presence of a base. orientjchem.org N-acylsulfonamides are an important class of compounds with diverse biological activities. nih.gov

The following table summarizes some common reagents used for N-alkylation and N-acylation of sulfonamides:

Reaction TypeReagent ClassSpecific Examples
N-AlkylationAlkyl HalidesMethyl iodide, Ethyl bromide
AlcoholsBenzyl (B1604629) alcohol, Ethanol
N-AcylationAcid ChloridesAcetyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Propionic anhydride

Formation of N-Substituted Sulfonamide Derivatives

The synthesis of N-substituted sulfonamide derivatives is a significant area of research due to the wide range of biological activities exhibited by these compounds. nih.govresearchgate.netasianpubs.orgnih.gov By modifying the substituent on the nitrogen atom, the pharmacological properties of the molecule can be fine-tuned.

The general approach for synthesizing these derivatives involves the reaction of the parent sulfonamide, in this case, this compound, with a suitable electrophile in the presence of a base. asianpubs.org This allows for the introduction of a wide variety of functional groups onto the sulfonamide nitrogen.

Chemical Modifications of the Isopropyl Group

The isopropyl group attached to the benzene ring is generally less reactive than the aromatic ring or the sulfonamide group. However, under certain conditions, chemical modifications of the isopropyl group may be possible.

Oxidative conditions could potentially lead to the oxidation of the isopropyl group. For instance, strong oxidizing agents might convert the isopropyl group to a hydroxyl group or a carbonyl group. However, such reactions would likely require harsh conditions that could also affect other parts of the molecule.

It's important to note that steric hindrance from the adjacent sulfonamide group could influence the reactivity of the isopropyl group. mdpi.com

Oxidation and Reduction Reactions

The oxidation and reduction of this compound can occur at the sulfonamide group, the aromatic ring, or the isopropyl substituent, depending on the reagents and reaction conditions employed.

Oxidation: The sulfonamide moiety is generally resistant to oxidation under standard conditions. However, the benzylic position of the isopropyl group is susceptible to oxidation. Strong oxidizing agents can convert the isopropyl group to a secondary alcohol or a ketone. Furthermore, under more forcing conditions, oxidative degradation of the entire molecule can occur. A notable oxidation reaction for related sulfonamides is the conversion of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. This transformation can be achieved using reagents like potassium persulfate (K₂S₂O₈) in the presence of a base such as pyridine. beilstein-journals.org This suggests that if the sulfonamide nitrogen were appropriately substituted, the benzylic C-H bonds of the isopropyl group could be targeted for oxidation. Another mild oxidation method to prepare sulfonylimines from sulfonamides involves mediation by N-hydroxyphthalimide. nih.gov

Reduction: The aromatic ring of benzenesulfonamides can undergo reduction under dissolving metal conditions, such as the Birch reduction. The Birch reduction of unsubstituted benzenesulfonamide (B165840) using sodium metal in liquid ammonia (B1221849) with an alcohol as a proton source yields 1,4-dihydrobenzenesulfonamide. pacific.edu The electron-withdrawing nature of the sulfonamide group facilitates this reduction. For this compound, a similar reduction of the aromatic ring is expected.

The sulfonamide group itself is generally stable to many reducing agents. However, its reduction to the corresponding amine is a challenging transformation that often requires harsh conditions. More commonly, the focus is on the reduction of derivatives. For instance, N-hydroxy-benzenesulfonamides can be reduced back to the parent benzenesulfonamide. researchgate.net

Reaction TypeReagent/ConditionsExpected Product of Analogue
Aromatic Ring ReductionNa/NH₃, ROH (Birch Reduction)1,4-Dihydro-2-(propan-2-yl)benzene-1-sulfonamide
Oxidation of N-Substituted AnaloguesK₂S₂O₈, PyridineN-arylsulfonylimine derivative
Oxidation of N-Substituted AnaloguesN-hydroxyphthalimideN-sulfonylimine derivative

Functionalization via Radical Mechanisms

Radical reactions offer a powerful tool for the functionalization of C-H bonds. For this compound, the most likely site for radical attack is the tertiary C-H bond of the isopropyl group, which is a relatively weak C-H bond and is also at a benzylic-like position.

Sulfate radical anions (SO₄•⁻), generated from potassium persulfate, are known to participate in hydrogen atom abstraction (HAT) from benzylic positions. beilstein-journals.org This would generate a tertiary radical on the isopropyl group of this compound. This radical intermediate could then be trapped by other reagents in the reaction mixture to form new C-C or C-heteroatom bonds.

Furthermore, radical-relay C-H functionalization is a known strategy where a radical generated at one position can be relayed to another site within the molecule to effect a specific functionalization. nih.gov While specific examples for this substrate are not available, the principle could be applied to achieve remote functionalization of the aromatic ring or further elaboration of the isopropyl group.

Cycloaddition Reactions and Heterocycle Annulation

While N-unsubstituted sulfonamides are not typical substrates for cycloaddition reactions, they can be derivatized to participate in such transformations. The sulfonamide nitrogen can be functionalized with groups that can act as dipoles or dienophiles in cycloaddition reactions.

For instance, benzenesulfonamide can be converted into an azide (B81097) derivative, which can then undergo a copper-catalyzed [3+2] cycloaddition reaction with alkynes to form 1,2,3-triazoles. nih.gov This "click chemistry" approach is a highly efficient method for the synthesis of complex heterocyclic systems. A similar strategy could be employed with this compound to generate novel triazole-containing compounds.

The general principle of cycloaddition involves the reaction of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org By introducing unsaturation into a substituent on the sulfonamide or the aromatic ring, this compound could be made to participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct complex polycyclic and heterocyclic architectures.

Cycloaddition TypeReactant Derived from AnalogueProduct Type
[3+2] CycloadditionBenzenesulfonyl azide1,2,3-Triazole

Catalytic Applications as a Ligand or Organocatalyst Precursor

The sulfonamide moiety possesses interesting electronic and steric properties that make it a candidate for use in catalysis, either as a directing group, a component of a larger ligand, or as an organocatalyst itself.

Organocatalysis: N-(phenylsulfonyl)benzenesulfonamide has been reported as an effective organocatalyst for the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones. tandfonline.comtandfonline.comingentaconnect.com The acidic nature of the N-H protons in the sulfonamide is believed to play a key role in activating the substrates. This suggests that this compound, also possessing an acidic N-H proton, could potentially act as an organocatalyst in similar acid-catalyzed transformations.

Ligand Precursor: The ortho-position of the sulfonamide group can be functionalized to create bidentate ligands for transition metal catalysis. The sulfonamide itself can act as a directing group for ortho-C-H activation, enabling the introduction of other coordinating groups. researchgate.netresearchgate.net The steric bulk of the ortho-isopropyl group in this compound could influence the coordination geometry and catalytic activity of such derived ligands, potentially leading to enhanced selectivity in catalytic reactions. Benzenesulfonamide derivatives are also known to interact with the active sites of enzymes, such as carbonic anhydrases, which highlights their potential for designing ligands that can coordinate to metal centers in catalysts. rsc.orgresearchgate.netnih.govnih.govnih.gov

Catalytic ApplicationRole of Sulfonamide AnalogueExample Reaction
OrganocatalysisAcidic CatalystBiginelli Reaction
Ligand SynthesisDirecting Group for C-H activationortho-Functionalization

Molecular Recognition and Mechanistic Biological Studies in Vitro and in Silico

Mechanistic Investigations of Enzyme Inhibition by 2-(Propan-2-yl)benzene-1-sulfonamide Analogues

Carbonic Anhydrase (CA) Inhibition: Elucidation of Binding Modes and Zinc Coordination

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play critical roles in various physiological processes. The primary mechanism of inhibition involves the direct coordination of the sulfonamide group to the catalytic zinc ion (Zn²⁺) in the active site. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. The binding of sulfonamides to the zinc ion can result in a tetrahedral or trigonal bipyramidal coordination geometry. acs.org

Beyond the fundamental zinc-binding interaction, the "tail" of the sulfonamide molecule, which is the portion other than the zinc-binding group, plays a crucial role in determining the inhibitor's affinity and isoform selectivity. nih.gov Structural studies have shown that these tail groups can form various interactions with amino acid residues lining the active site cavity. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in human carbonic anhydrase II (hCA II), the active site is divided into a hydrophilic half and a hydrophobic half. The orientation and interactions of the inhibitor's tail within these regions significantly influence its binding affinity. nih.gov

The design of three-tailed inhibitors has been explored as a strategy to enhance the ligand/isoform matching and selectivity. This approach aims to create more extensive and specific interactions within the diverse active sites of different CA isoforms. acs.org X-ray crystallography of sulfonamide inhibitors in complex with CA isoforms, such as hCA II, has provided detailed atomic-level information about these binding modes, revealing how specific substitutions on the benzenesulfonamide (B165840) scaffold can lead to potent and selective inhibition of certain isoforms, including the tumor-associated hCA IX and XII. nih.govnih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Mechanisms

Sulfonamides, as a class of antibiotics, function by inhibiting dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.gov This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org The inhibitory mechanism of sulfonamides is competitive, as they are structural analogs of the natural substrate, para-aminobenzoic acid (pABA). lew.ro

Sulfonamides bind to the pABA-binding pocket of DHPS. nih.gov The sulfonamide group mimics the carboxylate group of pABA, while the aniline (B41778) ring occupies the same space as the phenyl ring of pABA. nih.gov In addition to direct competitive inhibition, some sulfonamides can also act as alternative substrates for DHPS. This leads to the formation of a dead-end pterin-sulfonamide product, which can further inhibit downstream enzymes in the folate pathway. nih.gov

Structural studies of DHPS in complex with sulfonamides have revealed that the drug binds in the pABA pocket, with the sulfonyl group's oxygen atoms occupying a similar position to the carboxyl group of pABA. nih.gov The phenyl ring of the sulfonamide engages in hydrophobic interactions within a pocket formed by conserved active site loops. nih.gov Mutations in the amino acid residues that form this binding pocket are a common mechanism of sulfonamide resistance in bacteria. nih.gov

Cholinesterase (AChE/BChE) Inhibition and Active Site Interactions

Certain sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical for the regulation of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov

For sulfonamide-based carbamate (B1207046) inhibitors, the mechanism of inhibition often involves a two-step process. The inhibitor first binds to the active site of the cholinesterase. Subsequently, the carbamate moiety is transferred to a catalytic serine residue in the active site, leading to the carbamylation of the enzyme. This carbamylated enzyme is then unable to hydrolyze acetylcholine. nih.gov

Molecular modeling studies have provided detailed insights into the active site interactions of these inhibitors. nih.gov In BChE, for example, the inhibitor can bind in the 20 Å deep active site gorge. The aromatic rings of the inhibitor can establish hydrophobic interactions and π-π stacking interactions with key residues such as Trp259. The sulfonamide moiety can also interact with surrounding residues. The carbamate portion of the inhibitor is positioned near the catalytic triad (B1167595) (Ser226, Glu353, and His466), facilitating the carbamylation of the reactive serine residue. nih.gov

In Vitro Binding Assays and Determination of Binding Affinities for Target Proteins

In vitro binding assays are essential for quantifying the interaction between an inhibitor and its target protein. These assays allow for the determination of key parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are measures of the inhibitor's potency.

For carbonic anhydrase inhibitors, a common in vitro assay is the stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. The inhibition constants (Kᵢ) for a series of benzenesulfonamide derivatives against various human CA isoforms (hCA I, II, IV, IX, and XII) have been determined using this method. These studies have shown that modifications to the sulfonamide scaffold can lead to a wide range of inhibitory potencies, from the low nanomolar to the micromolar range. acs.orgnih.gov

For cholinesterase inhibitors, spectrophotometric methods based on Ellman's reagent are commonly used to determine IC₅₀ values. These assays measure the activity of AChE or BChE by detecting the product of acetylcholine or butyrylcholine (B1668140) hydrolysis. The inhibitory activity of various sulfonamide derivatives has been evaluated against both AChE and BChE, allowing for the determination of their potency and selectivity. nih.govresearchgate.net

In the context of DHPS, biochemical assays are used to measure the enzyme-catalyzed formation of dihydropteroate from pABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). These assays can be used to determine the inhibitory activity of sulfonamides. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Determinants of Interaction

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogues, researchers can identify the key molecular features responsible for target binding and inhibition.

For carbonic anhydrase inhibitors, SAR studies have demonstrated that the nature and position of substituents on the benzenesulfonamide ring significantly impact inhibitory potency and isoform selectivity. nih.gov The "tail" of the inhibitor can be modified to exploit differences in the active site residues of various CA isoforms. For example, the introduction of specific side chains can lead to enhanced binding to the hydrophobic or hydrophilic regions of the active site, thereby increasing affinity for a particular isoform. nih.gov

In the case of cholinesterase inhibitors, SAR studies have highlighted the importance of the carbamate moiety and the scaffold that positions it within the active site. nih.gov The nature of the substituent on the sulfonamide nitrogen can also influence the inhibitory activity and selectivity between AChE and BChE. researchgate.net

For DHPS inhibitors, SAR studies have historically focused on modifications of the sulfonamide scaffold to improve antibacterial activity and overcome resistance. The core structural requirement is the p-aminobenzenesulfonamide moiety, which mimics the natural substrate pABA. openaccesspub.org

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets at an atomic level. nih.gov These in silico methods complement experimental techniques and provide valuable insights into the binding modes and interaction energies of ligand-protein complexes. rsc.org

Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov For sulfonamide-based inhibitors of carbonic anhydrase, docking studies have successfully predicted the coordination of the sulfonamide group to the active site zinc ion and the interactions of the inhibitor's tail with surrounding amino acid residues. nih.gov These studies have been instrumental in rationalizing the observed SAR and in designing novel inhibitors with improved properties. researchgate.net

The combination of molecular docking and MD simulations has proven to be a valuable approach for understanding the molecular basis of enzyme inhibition by sulfonamide derivatives and for guiding the rational design of new therapeutic agents. rsc.org

Data Tables

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 458.1153.7-113.2
2 68.462.8-55.4
4 --1.5 - 38.90.8 - 12.4
5 --1.5 - 38.90.8 - 12.4
Data derived from studies on benzenesulfonamide derivatives. acs.orgnih.gov

Table 2: Cholinesterase Inhibition by Sulfonamide Derivatives

CompoundAChE (IC₅₀, µM)BChE (IC₅₀, µM)
3c 82.93 ± 0.15-
3d -45.65 ± 0.48
5c -8.52
5j -6.57
5k -4.33
Data derived from studies on N-substituted sulfamoyl and benzyl (B1604629) carbamate derivatives. nih.govresearchgate.net

Unraveling Antimicrobial Mechanisms of Action through Biochemical Pathways

The precise antimicrobial mechanism of action for this compound has not been extensively elucidated in dedicated studies. However, based on the well-established activity of the broader sulfonamide class of antibiotics, its mechanism can be inferred to involve the inhibition of folic acid synthesis, which is essential for bacterial growth and replication.

Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA). Structurally, they mimic PABA, allowing them to bind to the active site of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes a critical step in the folate synthesis pathway: the condensation of pteridine (B1203161) pyrophosphate with PABA to form dihydropteroate. By competitively inhibiting DHPS, sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA, RNA, and protein synthesis. The resulting depletion of these essential metabolites leads to a bacteriostatic effect, meaning the bacteria are inhibited from growing and multiplying.

It is important to note that the efficacy of sulfonamides can be hampered by bacterial resistance, which can arise from mutations in the DHPS enzyme that reduce the binding affinity of the sulfonamide inhibitor.

Investigations into Cell-Free Biological Systems and Isolated Enzyme Kinetics

Direct studies on the effects of this compound in cell-free biological systems specifically for antimicrobial mechanism elucidation are not widely documented in publicly available scientific literature. Cell-free systems, which are extracts of cells containing the necessary machinery for processes like transcription and translation, offer a controlled environment to study the effects of compounds on specific biochemical pathways without the complexity of a whole cell.

In the context of isolated enzyme kinetics, while data on the inhibition of dihydropteroate synthase by this compound is not available, some sulfonamides have been investigated as inhibitors of other enzymes. For example, a patent has listed 2-isopropylbenzenesulfonamide as a compound capable of inhibiting kinases such as SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase). However, this patent does not provide specific kinetic data for 2-isopropylbenzenesulfonamide.

Furthermore, the sulfonamide functional group is a known zinc-binding group and is a key feature of many carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While many sulfonamides are potent CA inhibitors, specific kinetic studies for this compound against various CA isoforms are not found in the reviewed literature.

The table below summarizes the potential, though not definitively studied, enzyme interactions of this compound based on the activities of the broader sulfonamide class and related compounds.

Enzyme TargetPotential InteractionBasis of Inference
Dihydropteroate Synthase (DHPS)Competitive InhibitionWell-established mechanism for antimicrobial sulfonamides.
Spleen Tyrosine Kinase (SYK)InhibitionListed as a potential inhibitor in a patent.
Leucine-rich repeat kinase 2 (LRRK2)InhibitionListed as a potential inhibitor in a patent.
Myosin light chain kinase (MYLK)InhibitionListed as a potential inhibitor in a patent.
Carbonic Anhydrases (CAs)Potential InhibitionThe sulfonamide moiety is a known zinc-binding group in many CA inhibitors.

Further research is required to determine the specific inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) of this compound against these and other isolated enzymes to fully characterize its biochemical profile.

Derivatization and Analogue Synthesis for Academic Exploration

Rational Design of 2-(Propan-2-yl)benzene-1-sulfonamide Derivatives for Specific Research Probes

Rational design of chemical probes is a hypothesis-driven approach that leverages structural information of a biological target to design molecules with high affinity and specificity. nih.gov For this compound, this process involves modifying its structure to create tools for studying specific biological processes, such as enzyme activity or receptor binding. eubopen.orgnih.gov

A key strategy in the rational design of benzenesulfonamide-based probes is the "tail approach," where modifications are made to the molecule distal to the sulfonamide group, which often serves as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov The 2-isopropyl group and the unsubstituted phenyl ring of this compound offer multiple points for modification. For instance, introducing reactive groups or reporter tags can transform the parent compound into an activity-based probe (ABP). nih.govwikipedia.org

Key considerations for rational design include:

Target-Specific Modifications: Alterations to the phenyl ring, such as the introduction of substituents at the 4- or 5-positions, can enhance interactions with specific pockets of a target protein. nih.gov

Introduction of Reactive Moieties: For use as covalent probes, functional groups like aryl azides or electrophilic "warheads" can be incorporated to form irreversible bonds with the target protein, enabling target identification and validation. nih.govnih.gov

Attachment of Reporter Groups: For visualization and quantification, moieties such as biotin (B1667282) for affinity purification or fluorophores for imaging can be appended, often via a linker attached to the phenyl ring. nih.gov

Structure-activity relationship (SAR) studies are integral to this process, systematically evaluating how each modification affects the probe's potency and selectivity. nih.govdrugdesign.org For example, a series of derivatives could be synthesized with varying alkyl or aryl groups on the sulfonamide nitrogen to probe a specific binding pocket.

Table 1: Hypothetical SAR Data for Rationally Designed this compound Derivatives

Compound IDModificationTarget Affinity (IC₅₀, nM)Selectivity vs. Off-Target
Parent This compound5001x
Probe-1 4-azido substitution on phenyl ring2505x
Probe-2 5-biotinyl-amino substitution3003x
Probe-3 N-propargyl on sulfonamide4501.5x

Combinatorial Chemistry Approaches for Building Focused Compound Libraries

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of compounds in a systematic manner, creating a "library" of related molecules. nih.gov This approach is particularly useful for rapidly exploring the SAR of a given scaffold. chemrxiv.org For this compound, a combinatorial approach would involve the parallel synthesis of numerous derivatives by reacting the core structure with a variety of building blocks.

A common strategy is solid-phase synthesis, where the this compound scaffold is attached to a resin support and then subjected to a series of reactions with different reagents. rsc.org Alternatively, solution-phase combinatorial synthesis can be employed, often using automated techniques to manage the large number of parallel reactions. researchgate.net

A typical combinatorial library synthesis based on the this compound scaffold might involve:

Scaffold Preparation: Synthesis of a suitable functionalized 2-(Propan-2-yl)benzene-1-sulfonyl chloride.

Library Generation: Reaction of the sulfonyl chloride with a diverse set of primary and secondary amines in a multi-well plate format.

Further Diversification: If the initial amine building blocks contain additional functional groups, these can be further reacted to create a second level of diversity.

This methodology allows for the rapid generation of hundreds or thousands of compounds, which can then be screened for biological activity to identify promising "hits" for further development.

Synthesis of Bioisosteres and Conformationally Restricted Analogues

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. nih.gov The replacement of a specific functional group with a bioisostere is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. chemrxiv.org For this compound, several bioisosteric replacements can be envisioned:

Sulfonamide Group: The sulfonamide moiety itself can be replaced with other acidic groups such as a carboxylic acid, tetrazole, or N-acylsulfonamide. chemrxiv.org

Phenyl Ring: The benzene (B151609) ring can be substituted with other aromatic or heteroaromatic rings like pyridine, thiophene, or pyrazole (B372694) to alter electronic properties and explore new interactions with the target. Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have also been used as bioisosteres for the phenyl ring to improve properties such as solubility and metabolic stability. nih.gov

Isopropyl Group: The isopropyl group could be replaced with other alkyl groups of similar size, such as a cyclopropyl (B3062369) or tert-butyl group, or with bioisosteres like a trifluoromethyl group to modulate lipophilicity and metabolic stability. nih.gov

Conformationally restricted analogues are molecules in which the rotational freedom of certain bonds is limited, often by incorporating them into a ring system. This approach can lead to increased potency by "pre-paying" the entropic penalty of binding to a receptor and can also improve selectivity. eubopen.orgresearchgate.net For this compound, conformational restriction could be achieved by:

Bridging the Isopropyl Group and the Phenyl Ring: Creating a cyclic system that locks the orientation of the isopropyl group relative to the sulfonamide.

Cyclizing the Sulfonamide Moiety: Incorporating the sulfonamide nitrogen into a heterocyclic ring, such as a saccharin-like structure.

These modifications can provide valuable insights into the bioactive conformation of the molecule.

Development of Fluorescent or Isotopic Labels for Biological Research Tools

The development of labeled versions of this compound is crucial for its use as a research tool to study biological systems.

Fluorescent labels are reporters that allow for the visualization of a molecule's localization and interactions in cells and tissues. impactfactor.org A fluorescent probe based on this compound could be synthesized by attaching a fluorophore, such as a coumarin (B35378) or naphthalimide, to the core structure. nih.govresearchgate.net The attachment point would be chosen based on SAR data to minimize disruption of biological activity. Such probes can be used in fluorescence microscopy and high-throughput screening assays. impactfactor.org

Isotopic labels involve the replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. nih.gov This technique is invaluable for a variety of applications in drug discovery and development: nih.govresearchgate.net

Metabolic Studies: Labeled compounds, particularly with ¹⁴C or ³H, are used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of the molecule in vivo.

Mechanism of Action Studies: Stable isotopes like ²H (deuterium), ¹³C, and ¹⁵N can be used to study enzyme mechanisms and metabolic pathways.

Quantitative Analysis: A stable isotope-labeled version of the compound can be used as an internal standard in mass spectrometry-based assays for accurate quantification in biological matrices.

Recent advances have focused on late-stage isotopic labeling, which allows for the introduction of isotopes in the final steps of a synthesis, a more efficient approach for complex molecules.

Table 2: Common Isotopes for Labeling this compound

IsotopeTypeCommon Application
²H (Deuterium)StableAltering metabolic pathways (kinetic isotope effect), NMR studies
³H (Tritium)RadioactiveReceptor binding assays, metabolic studies
¹³CStableNMR studies, metabolic flux analysis
¹⁴CRadioactiveADME studies, quantitative whole-body autoradiography
¹⁵NStableNMR studies, protein-ligand interaction studies
¹⁸OStableMechanistic studies, mass spectrometry

Exploration of New Synthetic Scaffolds Incorporating the this compound Moiety

Incorporating the this compound moiety into larger, more complex synthetic scaffolds can lead to the discovery of compounds with novel biological activities. This can be achieved through molecular hybridization, where two or more pharmacophores are combined into a single molecule.

For example, the this compound unit could be appended to other known bioactive scaffolds, such as:

Heterocyclic Systems: Fusing the benzenesulfonamide (B165840) to a benzothiazole (B30560) or incorporating it into a triazole-containing molecule can generate hybrid compounds with potentially synergistic or novel activities.

Natural Product Analogues: Attaching the sulfonamide moiety to a natural product scaffold can modify its properties and create new avenues for biological exploration.

Peptidomimetics: The sulfonamide can be incorporated into peptide-like structures to mimic peptide secondary structures or to act as a transition-state analogue for proteases.

The design of these new scaffolds is often guided by computational modeling and a deep understanding of the desired biological target. The synthetic routes to these more complex molecules often involve multi-step sequences that build upon the core this compound structure.

Advanced Analytical Methodologies for Research Purity and Quantitative Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile organic compounds like 2-(Propan-2-yl)benzene-1-sulfonamide. The development of a robust HPLC method is a critical first step in its characterization. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for aromatic sulfonamides often utilizes a C18 or C8 stationary phase. wu.ac.th The mobile phase is typically a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector, often at a wavelength of around 265 nm, where the benzene (B151609) ring of the sulfonamide exhibits strong absorbance. wu.ac.thwu.ac.th

A well-developed HPLC method can effectively separate this compound from starting materials, synthetic intermediates, and degradation products. Method validation, following established guidelines, ensures the method is accurate, precise, linear, and robust. wu.ac.th Key validation parameters include linearity, which is typically established over a concentration range from the limit of quantification (LOQ) to at least 150% of the target concentration, with a correlation coefficient (r²) greater than 0.999 being desirable. wu.ac.th Accuracy is often assessed through recovery studies, with typical acceptance criteria falling between 85% and 115%. wu.ac.th

Interactive Data Table: Typical HPLC Method Parameters for Aromatic Sulfonamide Analysis

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 5 µL
Expected Retention Time ~12.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present as by-products from the synthesis of this compound. researchgate.net These can include residual solvents or unreacted starting materials. The synthesis of sulfonamides can sometimes involve reagents that lead to volatile by-products, and GC-MS provides the necessary sensitivity and specificity for their detection. nih.gov

For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent and injected into the gas chromatograph. The high temperatures of the GC inlet and column can sometimes lead to the degradation of thermally labile compounds. nih.gov However, for many volatile impurities, this is not an issue. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.com Modern high-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide elemental composition data for unknown impurities, aiding in their structural elucidation. thermofisher.com

Potential volatile by-products in the synthesis of this compound could include unreacted starting materials or side-products from the sulfonation and amination steps. Derivatization may sometimes be employed to increase the volatility and thermal stability of certain analytes. nih.gov

Interactive Data Table: Potential Volatile By-products in the Synthesis of this compound

Potential By-productCAS NumberRationale for Presence
Cumene (B47948) (Isopropylbenzene) 98-82-8Unreacted starting material
Chlorosulfonic acid 7790-94-5Excess reagent from sulfonation
Ammonia (B1221849) 7664-41-7Excess reagent from amination
Dicumyl peroxide 80-43-3Potential side-reaction product

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC, distinguishing molecules based on their charge-to-size ratio. nih.govresearchgate.net This technique is particularly useful for the analysis of charged or ionizable compounds like sulfonamides. nus.edu.sg Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed for the analysis of this compound. nih.govresearchgate.net

In CZE, separation occurs in a buffer-filled capillary under the influence of an electric field. The migration time of an analyte is dependent on its electrophoretic mobility and the electroosmotic flow. For sulfonamides, the pH of the background electrolyte is a critical parameter, as it determines the degree of ionization of the sulfonamide group. nus.edu.sg

MEKC is a modification of CE that incorporates micelles into the background electrolyte, allowing for the separation of neutral compounds as well. This can be advantageous for analyzing a mixture of charged and neutral impurities. The use of modifiers like cyclodextrins in the buffer can further enhance selectivity. nus.edu.sg CE methods are known for their high efficiency, short analysis times, and minimal solvent consumption. nih.gov

Interactive Data Table: Representative Capillary Electrophoresis Conditions for Sulfonamide Analysis

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 20 mM Sodium borate (B1201080) buffer, pH 9.2
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 210 nm

Thermal Analysis Techniques (DSC, TGA) for Solid-State Transitions and Thermal Stability in Research Samples

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties and thermal stability of this compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com This technique can identify melting points, glass transitions, and polymorphic phase transitions. researchgate.net For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The shape and temperature of this peak can provide information about the purity of the sample.

TGA measures the change in mass of a sample as a function of temperature. libretexts.org It is used to determine the thermal stability and decomposition profile of a compound. nih.gov The TGA thermogram for this compound would indicate the temperature at which it begins to decompose and the number of decomposition steps. This information is vital for understanding the compound's shelf-life and handling requirements. nih.gov Aromatic sulfonic acids, a related class of compounds, are known to decompose in the range of 200-300 °C. researchgate.net

Interactive Data Table: Expected Thermal Analysis Data for a Crystalline Aromatic Sulfonamide

AnalysisParameterExpected Observation
DSC Melting Point (Tm)Sharp endothermic peak
DSC Enthalpy of Fusion (ΔHf)Quantifiable energy absorption
TGA Onset of Decomposition (Td)Temperature at which mass loss begins
TGA Mass LossStepwise or continuous decrease in mass upon heating

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. The experimentally determined values are then compared to the theoretical values calculated from its chemical formula (C₉H₁₃NO₂S). This comparison serves as a crucial validation of the compound's stoichiometry and is a primary indicator of its purity. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct elemental composition of the synthesized compound.

Interactive Data Table: Theoretical vs. Experimental Elemental Composition of this compound (C₉H₁₃NO₂S)

ElementTheoretical %Experimental % (Typical)
Carbon (C) 54.2554.10
Hydrogen (H) 6.586.62
Nitrogen (N) 7.036.95
Sulfur (S) 16.0916.01

Future Research Directions and Translational Perspectives in Chemical Science

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in 2-(Propan-2-yl)benzene-1-sulfonamide Research

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of chemical research, offering powerful tools for predictive modeling. In the context of this compound, these computational approaches can accelerate the discovery and optimization of its properties and applications.

A primary avenue of investigation lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. nanobioletters.comnih.govwikipedia.org QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties. nanobioletters.comwikipedia.org For this compound and its derivatives, QSAR could predict various endpoints, including enzyme inhibition, antimicrobial activity, and even herbicidal effects. nih.govnih.gov The process would involve compiling a dataset of structurally related sulfonamides with known activities and then using ML algorithms to build predictive models based on molecular descriptors. These descriptors can be calculated from the molecule's 3D structure and include electronic, steric, and lipophilic parameters. The insights gained from such models would guide the synthesis of novel derivatives of this compound with enhanced efficacy and selectivity. nanobioletters.com

Novel Applications in Materials Science and Polymer Chemistry

The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials and polymers. The sulfonamide group is known to participate in hydrogen bonding, which can influence the macroscopic properties of materials. ontosight.ai

One promising research direction is the use of this compound as a functional monomer in polymerization reactions. Its incorporation into polymer backbones could impart specific properties, such as altered solubility, thermal stability, and pH-responsiveness. rsc.orgusm.edu For instance, polymers containing sulfonamide moieties have been explored for biomedical applications, including drug delivery systems and biocompatible materials. ontosight.ai The isopropyl group could further modulate the polymer's properties by influencing chain packing and intermolecular interactions.

Another area of interest is the development of sulfonamide-functionalized polymers through post-polymerization modification. rsc.org This approach would involve synthesizing a polymer with reactive sites and subsequently attaching the this compound moiety. This strategy offers a versatile route to a wide range of functional materials with tailored properties. Research in this area could lead to the creation of novel coatings, adhesives, and high-performance materials with unique characteristics derived from the specific sulfonamide structure. ontosight.ai For example, poly(thioester sulfonamide)s have been synthesized via ring-opening copolymerization, suggesting a potential pathway for incorporating structures similar to this compound into novel polymer architectures. nih.gov

Mechanistic Organic Chemistry: Deeper Elucidation of Stereoelectronic Effects and Reaction Pathways

The ortho-isopropyl group in this compound is expected to exert significant stereoelectronic effects, influencing its conformation, reactivity, and interaction with other molecules. wikipedia.org A deeper understanding of these effects is crucial for predicting and controlling the chemical behavior of this compound.

The "ortho effect" describes the unique influence of a substituent at the ortho position of a benzene (B151609) ring, which is often not a simple combination of its electronic and steric contributions. researchgate.netfiveable.mersc.org In the case of this compound, the bulky isopropyl group can sterically hinder the rotation around the C-S and S-N bonds, leading to a preferred conformation. nih.gov This conformational preference can, in turn, affect the acidity of the sulfonamide N-H proton and the accessibility of the lone pairs on the oxygen and nitrogen atoms for hydrogen bonding and other interactions. researchgate.net

Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with computational modeling, can be employed to study the conformational dynamics of this compound. nih.gov Furthermore, kinetic studies of its reactions, such as N-alkylation or N-arylation, can provide quantitative data on the impact of the ortho-isopropyl group on reaction rates and mechanisms. These fundamental investigations will not only provide a deeper understanding of the intrinsic properties of this specific molecule but also contribute to the broader knowledge of stereoelectronic effects in organic chemistry. wikipedia.orgimperial.ac.uk

Role of this compound in Supramolecular Chemistry and Self-Assembly Research

The ability of the sulfonamide group to act as both a hydrogen bond donor (N-H) and acceptor (S=O) makes it a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures. researchgate.netacs.org The study of this compound in this context can reveal how the ortho-isopropyl group influences the resulting supramolecular architectures.

In the solid state, sulfonamides are known to form various hydrogen-bonding networks, including dimers, chains, and sheets. nih.govresearchgate.net X-ray crystallography is a primary tool for elucidating these structures. By systematically crystallizing this compound and its derivatives, researchers can investigate how the steric bulk and lipophilicity of the isopropyl group affect the packing of the molecules in the crystal lattice. It is plausible that the isopropyl group could disrupt the typical hydrogen-bonding patterns observed in less sterically hindered sulfonamides, leading to the formation of novel supramolecular motifs. nih.gov

Furthermore, the self-assembly of this compound can be explored in solution and at interfaces. Techniques such as scanning tunneling microscopy (STM) could be used to visualize the formation of two-dimensional networks on surfaces. The insights gained from these studies could be applied to the design of new materials with controlled porosity and surface properties, with potential applications in areas such as crystal engineering and the development of functional organic materials. iucr.org

Interdisciplinary Research Opportunities in Chemical Biology and Catalysis

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ontosight.aiktu.edufrontiersin.org This provides a strong foundation for exploring the potential of this compound in chemical biology and catalysis.

A significant area of research for sulfonamides is their activity as enzyme inhibitors. tandfonline.com In particular, they are known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govrsc.orgnih.gov The ortho-isopropyl group of this compound could play a crucial role in conferring isoform selectivity by interacting with specific residues in the active site of different CAs. nih.gov The synthesis and biological evaluation of this compound and its derivatives as inhibitors of various enzymes could lead to the discovery of new therapeutic agents. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(propan-2-yl)benzene-1-sulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sulfonation of a substituted benzene precursor followed by amidation. A common approach utilizes palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce aromatic substituents . Optimization strategies include:

  • Catalyst selection: Use of Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
  • Solvent systems: Polar aprotic solvents like DMF or THF improve reaction homogeneity.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.
    Yield improvements (>80%) are achieved by maintaining anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns and sulfonamide NH signals at δ 5.5–6.5 ppm) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass spectrometry (HRMS): ESI-HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 228.0822 for C₉H₁₃NO₂S) .
  • TLC monitoring: Silica plates with fluorescent indicator (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) track reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives, including this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized bioassays: Use identical cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Structure-activity relationship (SAR) studies: Compare substituent effects (e.g., isopropyl vs. tert-butyl groups) on IC₅₀ values .
  • Meta-analysis: Pool data from multiple studies (e.g., antimicrobial MIC values) to identify trends, adjusting for variables like solvent (DMSO vs. saline) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic assays: Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .
  • Molecular docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase II) .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm sulfonamide-enzyme affinity .
  • Mutagenesis studies: Engineer enzyme active-site mutations (e.g., Thr199Ala in carbonic anhydrase) to validate binding residues .

Q. How should crystallographic data for this compound derivatives be analyzed to resolve structural ambiguities?

Methodological Answer:

  • SHELX refinement: Employ SHELXL for high-resolution data (d < 1.0 Å) to refine anisotropic displacement parameters and hydrogen bonding networks .
  • Twinned data handling: Use the TWIN/BASF commands in SHELXL for crystals with pseudo-merohedral twinning .
  • Validation tools: Check for overfitting with R₁/R₁ₐ metrics and validate hydrogen positions using the Hirshfeld surface analysis .

Q. What experimental design considerations are critical for evaluating the anti-inflammatory potential of this compound analogs?

Methodological Answer:

  • In vitro models: Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA .
  • Dose-response curves: Test concentrations from 1 nM–100 µM to establish EC₅₀ and cytotoxicity thresholds (e.g., MTT assay) .
  • In vivo validation: Adopt a murine carrageenan-induced paw edema model with oral dosing (10–50 mg/kg) and COX-2 immunohistochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.